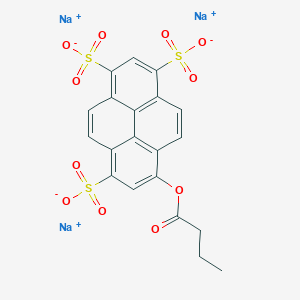

8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt

Overview

Description

Chemical Structure and Properties 8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt (CAS: 115787-82-1) is a pyrene-derived fluorescent compound with three sulfonic acid groups and a butyryloxy substituent at the 8-position. Its molecular formula is C₂₀H₁₃Na₃O₁₁S₃, with a molecular weight of 594.5 g/mol .

Applications

This compound is primarily used as a fluorescent enzyme substrate, particularly in assays involving esterases or lipases that cleave the butyryl group to release the fluorescent pyrenesulfonic acid backbone . Its pH-sensitive fluorescence also makes it suitable for environmental and biochemical sensing applications .

Preparation Methods

Sulfonation of Pyrene Derivatives

The synthesis begins with the sulfonation of pyrene to introduce sulfonic acid groups at the 1, 3, and 6 positions. This step is critical for achieving water solubility and enabling subsequent functionalization.

Sulfonation Reagents and Conditions

Sulfonation typically employs chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) under anhydrous conditions . The reaction proceeds at elevated temperatures (150–180°C) to ensure trisubstitution. For example:

The use of oleum (fuming sulfuric acid) as a solvent enhances sulfonation efficiency by maintaining a high concentration of SO₃ .

Regioselectivity Control

Regioselectivity is influenced by steric and electronic factors. The 1, 3, and 6 positions of pyrene are electronically activated for electrophilic substitution due to their proximity to electron-rich regions. Kinetic studies suggest that sulfonation at the 1-position occurs first, followed by the 3- and 6-positions .

Esterification with Butyryl Groups

The sulfonated intermediate undergoes esterification to introduce the butyryloxy group at the 8-position. This step requires careful protection of sulfonic acid groups to prevent side reactions.

Butyrylation Protocols

Butyric anhydride or butyryl chloride serves as the acylating agent. The reaction is conducted in a polar aprotic solvent (e.g., dimethylformamide, DMF ) with a base such as pyridine or magnesium oxide to neutralize HCl byproducts :

Reaction temperatures are maintained at 60–80°C for 6–12 hours to achieve >90% conversion .

Solvent and Base Selection

The choice of solvent impacts reaction kinetics. Trifluorotoluene is preferred in industrial settings due to its ability to dissolve both polar and non-polar reactants while stabilizing intermediates . Magnesium oxide is favored over traditional bases (e.g., triethylamine) for its low cost and ease of removal via filtration .

Salt Formation and Purification

The final step involves converting the trisulfonic acid into its trisodium salt. This is achieved by neutralization with sodium hydroxide (NaOH) :

Crystallization Techniques

The product is purified via recrystallization from a water-ethanol mixture. Key parameters include:

-

Temperature gradient : Slow cooling from 80°C to 4°C to maximize crystal yield.

-

Solvent ratio : A 3:1 (v/v) water:ethanol mixture optimizes solubility and crystal morphology .

Chromatographic Purification

For research-grade material, ion-exchange chromatography using a Dowex® resin removes residual sulfonic acids and unreacted starting materials . Elution with a gradient of NaCl (0.1–1.0 M) ensures high purity (>98%).

Industrial-Scale Production

Industrial synthesis scales the above steps with modifications for efficiency and cost-effectiveness:

Continuous Flow Reactors

Sulfonation and esterification are performed in continuous flow reactors to enhance heat transfer and reduce reaction times. For example:

Quality Control Metrics

| Parameter | Specification | Analytical Method |

|---|---|---|

| Purity | ≥97% | HPLC (C18 column, UV 454 nm) |

| Sodium content | 10.8–11.2% | ICP-OES |

| Residual solvents | <50 ppm (DMF) | GC-MS |

Challenges and Optimization Strategies

Byproduct Formation

Common byproducts :

-

Over-sulfonated pyrenes : Mitigated by controlling SO₃ concentration .

-

Hydrolyzed esters : Minimized by using anhydrous conditions and molecular sieves .

Yield Improvement

Chemical Reactions Analysis

Types of Reactions

8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonates.

Substitution: The butyryloxy group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or bases like sodium hydroxide

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted pyrene compounds .

Scientific Research Applications

Fluorimetric Assays

Primary Application:

The most notable application of 8-butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt is as a fluorogenic substrate for esterases . It is employed in fluorimetric assays to measure esterase activity due to its ability to exhibit fluorescence upon hydrolysis. The compound's fluorescence can be detected at longwave excitation and emission wavelengths, making it suitable for sensitive detection methods in enzymatic studies .

Mechanism of Action:

Upon cleavage of the butyryloxy group by nonspecific esterases, the compound releases a fluorescent product. This reaction is part of the ester hydrolysis pathway and is influenced by environmental pH, serving as a fluorescent pH indicator in slightly acidic conditions (pKa ≈ 6.4).

Biochemical Research

Enzyme Kinetics:

The compound is extensively used in studies of enzyme kinetics, particularly for characterizing the activity of various esterases. By providing a measurable fluorescent signal, researchers can quantify enzyme activity and study reaction mechanisms in real-time .

Protein Folding Studies:

In addition to enzyme assays, this compound can be incorporated into studies examining protein folding and stability. Its fluorescence properties allow for monitoring conformational changes in proteins under various conditions .

Environmental Monitoring

pH Indicator:

Due to its sensitivity to pH changes, this compound can be utilized as a fluorescent pH indicator in environmental monitoring applications. It can help assess the acidity levels in various samples, providing valuable data for ecological studies.

Industrial Applications

Chemical Synthesis:

The compound's synthesis involves sulfonation and butyrylation processes, which are scalable for industrial production. This makes it feasible for large-scale applications where precise control over chemical properties is required .

Case Studies

Mechanism of Action

The compound exerts its effects through its ability to act as a substrate for esterases. When esterases cleave the butyryloxy group, the fluorescence properties of the compound change, allowing for the detection and quantification of enzyme activity. The molecular targets include various esterases, and the pathways involved are primarily related to enzymatic hydrolysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

8-Hydroxypyrene-1,3,6-Trisulfonic Acid Trisodium Salt (HPTS)

- CAS : 6358-69-6

- Molecular Formula : C₁₆H₇Na₃O₁₀S₃

- Molecular Weight : 524.39 g/mol

- Key Differences :

- The hydroxyl group at the 8-position (vs. butyryloxy) reduces lipophilicity, making HPTS highly water-soluble.

- Fluorescence Properties : Exhibits pH-dependent fluorescence (Ex: 450 nm, Em: 515 nm) and is widely used as a pH sensor in extracellular and intracellular environments .

- Applications : pH monitoring in cell cultures , membrane permeability studies , and as a fluorescent tracer in hydrogels .

8-Methoxypyrene-1,3,6-Trisulfonic Acid Trisodium Salt (MPTS)

- CAS: Not explicitly provided in evidence.

- Key Differences: The methoxy group at the 8-position eliminates pH sensitivity, making MPTS a non-photoacidic control in proton transfer studies . Used to isolate solvent effects on fluorescence, contrasting with HPTS’s proton-sensitive behavior .

8-Acetoxypyrene-1,3,6-Trisulfonic Acid Trisodium Salt

- CAS : 115787-83-2

- Molecular Formula : C₁₈H₁₁Na₃O₁₁S₃

- Molecular Weight : 566.44 g/mol (estimated)

- Key Differences :

1,3,6,8-Pyrenetetrasulfonic Acid Tetrasodium Salt (PTS)

- CAS: Not explicitly provided.

- Key Differences :

Comparative Data Table

Research Findings and Functional Insights

Fluorescence Modulation :

- The butyryloxy group in 8-butyryloxypyrene-trisulfonate quenches fluorescence until enzymatic cleavage, enabling real-time monitoring of esterase activity . In contrast, HPTS’s fluorescence is directly pH-dependent .

- HPTS shows a pKa ~7.3 , making it ideal for physiological pH sensing, while MPTS lacks pH sensitivity due to its methoxy group .

Enzymatic Specificity :

Membrane Interactions :

- The butyryl derivative’s increased hydrophobicity enhances interactions with lipid bilayers, as demonstrated in liposome permeability assays .

Biological Activity

8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt (often referred to as 8-BuPy) is a sulfonated pyrene derivative known for its unique fluorescent properties and its role as a substrate in various biochemical assays. This compound has garnered attention in the fields of biochemistry and molecular biology due to its applications in detecting enzyme activities, particularly lipases and esterases. This article delves into the biological activity of 8-BuPy, highlighting its mechanisms of action, applications in research, and relevant case studies.

8-BuPy is characterized by its strong fluorescence and high water solubility, making it suitable for use in aqueous environments. Its chemical structure includes a butyryl group that enhances its hydrophobic interactions, which is critical for its function as a substrate for lipases.

The primary biological activity of 8-BuPy involves its interaction with lipases and esterases:

- Substrate Role : 8-BuPy acts as a fluorogenic substrate for lipases, which catalyze the hydrolysis of lipids. The enzymatic reaction results in an increase in fluorescence emission, allowing for sensitive detection of lipase activity.

- Biochemical Pathways : The compound participates in lipid metabolism pathways, facilitating the breakdown of triglycerides into free fatty acids and glycerol.

Applications in Research

8-BuPy has been extensively utilized in various scientific studies due to its fluorescent properties:

- Enzyme Activity Detection : It serves as a probe for measuring lipase and esterase activities in biochemical assays.

- Cellular Imaging : The compound is used in cellular imaging studies to track enzyme activity within living cells.

- Biosensor Development : Its fluorescent characteristics make it an ideal candidate for developing biosensors aimed at detecting lipid metabolism.

Case Studies

Several studies have explored the biological activity of 8-BuPy:

- Study on Lipase Activity : A study demonstrated that 8-BuPy could effectively measure lipase activity in various biological samples. The fluorescence intensity was directly proportional to the enzyme concentration, indicating its potential utility in diagnostic assays .

- Cellular Imaging Applications : Researchers utilized 8-BuPy to visualize lipid metabolism in live cells. The compound's ability to emit fluorescence upon enzymatic reaction allowed real-time monitoring of metabolic processes .

- Biosensor Development : A recent study developed a biosensor incorporating 8-BuPy for detecting lipase activity in food samples. The sensor showed high sensitivity and specificity, proving the practical applications of this compound in food safety monitoring .

Comparative Analysis

To further understand the unique properties of 8-BuPy, a comparison with similar compounds is presented below:

| Compound Name | Fluorescence Properties | Enzyme Specificity | Water Solubility |

|---|---|---|---|

| This compound | High | Lipases, Esterases | High |

| 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt | Moderate | Lipases | Moderate |

| 6,8-Dihydroxy-1,3-pyrenedisulfonic acid disodium salt | Low | Limited | Low |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 8-Butyryloxypyrene-1,3,6-trisulfonic acid trisodium salt, and how does the butyryloxy group influence reaction conditions?

Methodological Answer: Synthesis typically involves sulfonation and esterification of pyrene derivatives. The butyryloxy group requires anhydrous conditions to avoid hydrolysis during esterification. Key steps include:

- Sulfonation Control : Use sulfuric acid at 150–180°C to ensure trisulfonation at positions 1, 3, and 6 .

- Esterification : React 8-hydroxypyrene-1,3,6-trisulfonic acid with butyryl chloride in dimethylformamide (DMF) under nitrogen to prevent oxidation .

- Purification : Dialysis or ion-exchange chromatography removes unreacted sulfonic acids, as residual impurities can quench fluorescence .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- HPLC : Monitor purity (>96% by area under the curve) using a C18 column with UV detection at 454 nm .

- Fluorescence Spectroscopy : Confirm excitation/emission maxima (e.g., λex 454 nm, λem 511–520 nm in aqueous buffers) to verify fluorophore integrity .

- NMR : Analyze ¹H and ¹³C spectra to confirm esterification (e.g., butyryl proton signals at δ 0.9–1.7 ppm) and sulfonate substitution .

Q. What are the recommended storage conditions to maintain stability?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to minimize photodegradation (light sensitivity noted in HPTS analogs) .

- Solvent : Dissolve in deionized water (pH 7–9) to prevent aggregation; avoid organic solvents unless specified for experimental use .

- Handling : Use particulate-filter respirators (EN 143 standard) and barrier creams during preparation to reduce dermal exposure .

Advanced Research Questions

Q. How does the butyryloxy substituent affect fluorescence quantum yield compared to hydroxy or methoxy analogs?

Methodological Answer: The butyryloxy group introduces steric hindrance and alters electron density:

- Steric Effects : Reduced π-π stacking in aqueous solutions may enhance fluorescence intensity compared to HPTS (hydroxy analog) .

- Electron Withdrawing : The ester group decreases electron density on the pyrene ring, potentially shifting emission maxima. Compare λem in pH-adjusted buffers (e.g., pH 9.1 vs. pH 4) to isolate substituent effects .

- Quantum Yield Measurement : Use quinine sulfate as a reference standard (Φ = 0.55) in 0.1 M H₂SO₄ for calibration .

Q. How can researchers resolve solubility challenges in mixed aqueous-organic solvent systems?

Methodological Answer:

- Co-Solvent Optimization : Gradually add ethanol or DMSO (≤10% v/v) to aqueous solutions while monitoring fluorescence stability. Higher organic content may precipitate the trisodium salt .

- pH Adjustment : Ionize sulfonate groups (pKa ~1–2) by maintaining pH >4 to enhance solubility. Below pH 3, protonation reduces hydrophilicity .

- Surfactant Use : Incorporate nonionic surfactants (e.g., Tween-20) to stabilize colloidal dispersions without quenching fluorescence .

Q. What experimental strategies mitigate conflicting data in fluorescence quenching studies?

Methodological Answer:

- Standardize Conditions : Control ionic strength (e.g., 0.1 M NaCl) and temperature (25°C ± 0.5°C) to minimize environmental variability .

- Quencher Selection : Use iodide (I⁻) for dynamic quenching and acrylamide for static quenching to differentiate mechanisms. Analyze Stern-Volmer plots for linearity deviations .

- Inner Filter Correction : Apply absorbance-based corrections at excitation/emission wavelengths to account for inner filter effects in concentrated solutions .

Q. Data Interpretation & Optimization

Q. How to interpret discrepancies in log P values across computational models?

Methodological Answer: Computational log P predictions vary due to sulfonate group handling:

- iLOGP vs. XLOGP3 : iLOGP (-41.03) underestimates hydrophilicity, while XLOGP3 (0.92) overestimates lipophilicity. Validate experimentally via shake-flask method (octanol/water) .

- Experimental Validation : Partition coefficient (log P) ≈ -6.98 (ESOL) aligns with trisulfonate hydrophilicity. Use this value for membrane permeability studies .

Q. What methodologies optimize this compound’s application as a probe in membrane dynamics studies?

Methodological Answer:

- Membrane Embedding : Incorporate into lipid vesicles (e.g., DOPC liposomes) at 0.1–1 mol% to monitor pH gradients without disrupting bilayer integrity .

- Time-Resolved Fluorescence : Use time-correlated single-photon counting (TCSPC) to measure lifetime changes (e.g., τ = 5–7 ns) in response to membrane fluidity .

- Control Experiments : Compare with HPTS (no butyryl group) to isolate esterification effects on partitioning and leakage rates .

Q. Safety & Compliance

Q. What safety protocols are essential for handling this compound in biochemical assays?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and EN 143-compliant respirators during weighing .

- Waste Disposal : Neutralize acidic/basic waste to pH 7 before disposal. Incinerate solid waste at >800°C to degrade sulfonate groups .

- First Aid : For eye exposure, rinse with water for 15 minutes and consult occupational health services .

Q. Advanced Analytical Techniques

Q. How can researchers leverage LC-MS/MS to quantify trace amounts in environmental samples?

Methodological Answer:

- Sample Preparation : Extract using HLB cartridges (60 mg, 3 cc), preconditioned with methanol/water. Elute with 2 mL methanol:NH₄OH (95:5) .

- LC Conditions : Use a HILIC column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in acetonitrile/water gradient .

- MS Detection : Operate in negative ion mode (m/z 524.39 [M-3Na+3H]⁻) with a LOD of 0.1 ng/mL .

Properties

CAS No. |

115787-82-1 |

|---|---|

Molecular Formula |

C20H16O11S3 |

Molecular Weight |

528.5 g/mol |

IUPAC Name |

8-butanoyloxypyrene-1,3,6-trisulfonic acid |

InChI |

InChI=1S/C20H16O11S3/c1-2-3-18(21)31-14-8-15(32(22,23)24)11-6-7-13-17(34(28,29)30)9-16(33(25,26)27)12-5-4-10(14)19(11)20(12)13/h4-9H,2-3H2,1H3,(H,22,23,24)(H,25,26,27)(H,28,29,30) |

InChI Key |

RZVJDMGRXDQGLN-UHFFFAOYSA-N |

SMILES |

CCCC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

CCCC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.